3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one
Description
3-[2-(4-Bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one (abbreviated here as BPOET for clarity in this section only) is a thienopyrimidinone derivative characterized by a 4-bromophenyl ketone moiety linked via a thioether group to the thieno[3,2-d]pyrimidin-4(3H)-one core. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
The structural uniqueness of BPOET lies in the presence of the 4-bromophenyl group, which enhances electronic effects and may improve binding affinity to biological targets. The thienopyrimidinone scaffold itself is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleic acid metabolism .
Properties
Molecular Formula |
C14H9BrN2O2S |
|---|---|
Molecular Weight |
349.20 g/mol |
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H9BrN2O2S/c15-10-3-1-9(2-4-10)12(18)7-17-8-16-11-5-6-20-13(11)14(17)19/h1-6,8H,7H2 |
InChI Key |
DXYDHVIYUJIDRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=NC3=C(C2=O)SC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or xylene and the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or acetonitrile and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different chemical and biological properties. For example, the substitution of the bromine atom with an amino group can lead to the formation of amino-substituted thienopyrimidines with potential pharmacological activities .
Scientific Research Applications
3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula C₁₉H₁₄BrN₃O₂S₂.
Key Observations :
Key Observations :
- BPOET synthesis involves Pd-catalyzed cross-coupling, yielding moderate purity (19–32%) .
- Higher yields (e.g., 73% in ) are achieved via cyclocondensation, suggesting that fused-ring systems may stabilize intermediates.
- Reduction steps (e.g., nitro to amine ) often result in lower yields due to side reactions.
Key Observations :
- BPOET’s unique mechanism involves ribosome activation, unlike most thienopyrimidinones targeting kinases or PDEs .
- Anticancer activity correlates with substituent hydrophobicity (e.g., benzylamino in ), while enzyme inhibition (e.g., PDE7 ) depends on electronic and steric effects.
- Pyrido-fused derivatives (e.g., ) show lower kinase inhibition, suggesting fused rings may reduce target compatibility.
Biological Activity
3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structure, characterized by a thieno[3,2-d]pyrimidine core, allows for various interactions with biological targets, leading to diverse pharmacological effects.
Chemical Structure
The molecular formula for 3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one is C12H10BrN3O2S. The compound features a thieno[3,2-d]pyrimidine scaffold with a 4-bromophenyl group and an oxoethyl substituent. Its structural attributes contribute significantly to its biological activity.
The biological activity of this compound primarily involves the inhibition of key enzymes and pathways associated with cancer cell proliferation and survival. It is hypothesized that the compound interacts with specific kinases, such as VEGFR-2 and AKT, which are crucial in cell signaling pathways related to tumor growth and metastasis.
Anticancer Activity
Recent studies have indicated the compound's potential as an anticancer agent. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer) and PC-3 (prostate cancer).
- IC50 Values : The compound exhibited IC50 values of approximately 3.105 µM against HepG2 cells and 2.15 µM against PC-3 cells, indicating moderate to high cytotoxicity .
Table 1: Anticancer Activity of 3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 3.105 | Induction of apoptosis via caspase activation |
| PC-3 | 2.15 | Inhibition of cell cycle progression |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. Preliminary studies indicated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
Case Studies
- In Vitro Evaluation : A study involving the evaluation of several thienopyrimidine derivatives highlighted that compounds similar to 3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one exhibited selective toxicity towards cancer cells while sparing normal cells .
- Mechanistic Insights : Further mechanistic studies revealed that the compound could induce S-phase cell cycle arrest in HepG2 cells, leading to increased apoptosis rates through caspase-3 activation .
Comparative Analysis
When compared with other thienopyrimidine derivatives, such as those lacking the bromophenyl group or possessing different substituents at the 4-position, 3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one showed enhanced biological activity due to its specific structural features.
Table 2: Comparison of Thienopyrimidine Derivatives
| Compound Name | IC50 (µM) | Notable Features |
|---|---|---|
| 3-[2-(4-bromophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one | 3.105 | Bromophenyl substituent enhances activity |
| 3-Ethyl-thieno[3,2-d]pyrimidin-4(3H)-one | >10 | Lacks bromophenyl group |
| 4-Chloro derivative | 5.0 | Moderate activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
